molecular formula C14H20O B13215283 3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

Cat. No.: B13215283
M. Wt: 204.31 g/mol
InChI Key: STUMQNNXRWHFER-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction to the corresponding hydrocarbon using hydrogenation catalysts.

    Substitution: Halogenation or nitration reactions at the aromatic ring using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: 3-Methyl-1-(4-methylphenyl)cyclohexanone

    Reduction: 3-Methyl-1-(4-methylphenyl)cyclohexane

    Substitution: 4-Bromo-3-methyl-1-(4-methylphenyl)cyclohexan-1-OL

Scientific Research Applications

3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through its ability to modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Terpinen-4-ol: A similar compound with a cyclohexane ring and a hydroxyl group, but with different substituents.

    p-Menth-1-en-4-ol: Another related compound with a similar structure but different functional groups.

Uniqueness

3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-5-7-13(8-6-11)14(15)9-3-4-12(2)10-14/h5-8,12,15H,3-4,9-10H2,1-2H3

InChI Key

STUMQNNXRWHFER-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2=CC=C(C=C2)C)O

Origin of Product

United States

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